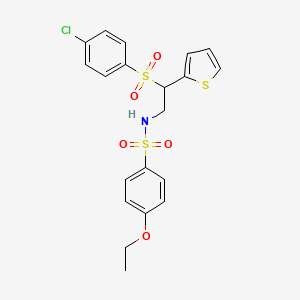

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

説明

BenchChem offers high-quality N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO5S3/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZMXOIWUDLOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group, a thiophene moiety, and sulfonamide functionalities, which are known to influence various biological interactions.

- Molecular Formula : C20H20ClN2O5S3

- Molecular Weight : 486.01 g/mol

- CAS Number : 896345-95-2

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas.

Antiviral Activity

A study on sulfonamide derivatives indicated that compounds with similar structures exhibited antiviral properties against the Tobacco Mosaic Virus (TMV). The bioassays demonstrated that specific modifications in the sulfonamide moiety significantly impacted antiviral efficacy. For instance, certain derivatives showed inhibition rates comparable to established antiviral agents like ningnanmycin. The following table summarizes the inhibition rates of selected compounds:

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

This suggests that the structural components of N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide may contribute to similar antiviral mechanisms, warranting further investigation into its efficacy against viral pathogens.

Antibacterial and Antifungal Properties

Sulfonamide derivatives are historically recognized for their antibacterial and antifungal activities. Research has shown that modifications to the sulfonamide structure can enhance these properties. For example, compounds containing thiophene rings have been reported to demonstrate significant antibacterial effects against various strains of bacteria, including resistant strains.

The mechanism by which N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in pathogen metabolism or replication. The sulfonamide group is known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), thus blocking essential metabolic pathways.

Case Studies

- Study on Antiviral Efficacy : A recent investigation synthesized several sulfonamide derivatives and evaluated their antiviral activities against TMV using a half-leaf method. Among the tested compounds, those structurally similar to N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide showed promising results, particularly in terms of structural modifications enhancing activity.

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties of various sulfonamides, including those with thiophene groups. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation steps. Key precursors include 4-chlorophenylsulfonyl chloride and thiophene derivatives. Optimal conditions involve:

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving reactants .

- Bases : Triethylamine or sodium hydroxide to deprotonate intermediates and facilitate substitutions .

- Temperature : Reactions conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone .

- IR Spectroscopy : Confirm sulfonamide (-SO₂NH-) and ether (-O-) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight .

- X-ray Crystallography : For absolute stereochemical confirmation (if crystals are obtainable) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer : Start with:

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase due to sulfonamide’s known interactions .

- Receptor Binding Studies : Use radioligand displacement assays for GPCRs or kinase targets .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments (e.g., regioisomerism)?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .

- NOE Experiments : Differentiate between regioisomers by spatial proton proximity .

- Variable-Temperature NMR : Identify dynamic conformational changes affecting spectra .

Q. How can computational modeling (e.g., DFT, molecular docking) aid in understanding its interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .

- Molecular Docking (AutoDock/Vina) : Simulate binding modes with protein targets (e.g., COX-2 active site) .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies address low solubility in aqueous media during in vitro testing?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation .

- Species-Specific Assays : Test metabolite activity in human liver microsomes vs. animal models .

- Pathway Analysis : Use transcriptomics/proteomics to identify off-target effects masking efficacy .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose derivatives) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps to control stereochemistry .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。